molecular formula C18H25FN6O B12237597 2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B12237597
M. Wt: 360.4 g/mol
InChI Key: GJJRMRKEZUSCQL-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoro substituent, and a methoxypyrimidinyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the methoxypyrimidinyl piperazine moiety: This step involves the coupling of the piperazine derivative with the pyrimidine core, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-5-fluoro-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
  • 2-Tert-butyl-5-fluoro-4-[4-(5-aminopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

Uniqueness

Compared to similar compounds, 2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine is unique due to the presence of the methoxypyrimidinyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C18H25FN6O

Molecular Weight

360.4 g/mol

IUPAC Name

2-tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C18H25FN6O/c1-12-14(19)15(23-16(22-12)18(2,3)4)24-6-8-25(9-7-24)17-20-10-13(26-5)11-21-17/h10-11H,6-9H2,1-5H3

InChI Key

GJJRMRKEZUSCQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=C(C=N3)OC)F

Origin of Product

United States

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